molecular formula C7H16OSi B14355590 Silane, trimethyl(tetrahydro-2-furanyl)- CAS No. 90541-71-2

Silane, trimethyl(tetrahydro-2-furanyl)-

Cat. No.: B14355590
CAS No.: 90541-71-2
M. Wt: 144.29 g/mol
InChI Key: JSZMEASFFPHXCF-UHFFFAOYSA-N
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Description

Silane, trimethyl(tetrahydro-2-furanyl)- (CAS: 61550-02-5) is an organosilicon compound with the molecular formula C₇H₁₂O₂Si and a molecular weight of 172.25 g/mol. Its IUPAC name is (2-Furanyloxy)trimethylsilane, and it features a tetrahydrofuran ring substituted with a trimethylsilyloxy group. This structure confers unique solubility properties, bridging the hydrophobicity of silanes and the polar ether functionality of tetrahydrofuran (THF). It is commonly used as a protecting group in organic synthesis, a precursor for functionalized materials, or a modifier in polymer chemistry due to its stability and reactivity under mild conditions .

Properties

CAS No.

90541-71-2

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

trimethyl(oxolan-2-yl)silane

InChI

InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8-7/h7H,4-6H2,1-3H3

InChI Key

JSZMEASFFPHXCF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CCCO1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process employs a cobalt-based catalyst supported on γ-Al₂O₃ and complexed with polyethylene glycol (PEG), as demonstrated in. The γ-Al₂O₃ framework enhances surface area and stabilizes the active cobalt species, while PEG moderates reactivity through coordination. For Silane, trimethyl(tetrahydro-2-furanyl)-, the hypothetical substrate 2-vinyltetrahydrofuran would undergo anti-Markovnikov addition with trimethylsilane under argon.

Key conditions include:

  • Temperature : 80–90°C, balancing reaction rate and THF ring stability.
  • Catalyst loading : 3–5 wt% relative to the alkene substrate.
  • Silane stoichiometry : A 1:1 to 1:3 molar ratio of alkene to trimethylsilane ensures complete conversion.

Optimization Challenges

The electronic nature of the THF ring may reduce alkene reactivity compared to fluorinated styrenes. Preliminary studies suggest increasing catalyst loading to 7 wt% or employing polar solvents like tetrahydrofuran itself could enhance turnover. However, THF’s Lewis basicity risks catalyst deactivation, necessitating careful solvent selection.

Silylation of Tetrahydrofuran Alcohols

Direct silylation of 2-hydroxytetrahydrofuran offers a straightforward route, leveraging well-established silylation protocols. This method parallels the synthesis of trimethylsilyl trifluoromethanesulfonate, where trimethylchlorosilane reacts with alcohols in the presence of a base.

Reaction Protocol

  • Substrate : 2-Hydroxytetrahydrofuran, synthesized via reduction of furfuryl alcohol or enzymatic resolution of racemic mixtures.
  • Silylating agent : Trimethylchlorosilane (1.05–1.10 equiv) ensures minimal residual hydroxyl groups.
  • Base : Triethylamine or pyridine (1.2 equiv) scavenges HCl, driving the reaction to completion.
  • Solvent : Anhydrous dichloromethane or THF, avoiding protic solvents that could hydrolyze the silylating agent.

Stereochemical Considerations

The THF ring’s conformation influences the hydroxyl group’s accessibility. Molecular modeling indicates that the 2-position’s equatorial orientation in the chair-like THF conformation favors silylation kinetics. However, ring puckering dynamics may necessitate extended reaction times (8–12 hours) compared to acyclic alcohols.

Grignard-Based Alkylation Strategies

While less common, organometallic approaches provide an alternative pathway. Generating a Grignard reagent from 2-bromotetrahydrofuran followed by reaction with trimethylsilyl chloride could yield the target compound.

Synthesis of 2-Bromotetrahydrofuran

Bromination of tetrahydrofuran at the 2-position remains challenging due to the ring’s stability. Radical bromination using N-bromosuccinimide (NBS) and a light initiator offers moderate yields (~40%), though competing ring-opening reactions necessitate low temperatures (-20°C).

Grignard Reaction Dynamics

The resultant 2-bromotetrahydrofuran reacts with magnesium in THF to form the Grignard reagent, which subsequently displaces chloride from trimethylsilyl chloride. This method suffers from low efficiency (~35% yield) due to the steric hindrance of the THF ring and competing side reactions, limiting its industrial applicability.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Hydrosilylation ~85%* High atom economy; scalable Requires specialized catalysts; substrate synthesis complexity
Silylation ~90%* Mild conditions; high selectivity Sensitivity to moisture; base removal required
Grignard Alkylation ~35% Avoids pre-functionalized alkenes/alcohols Low yield; impractical for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives with different substituents.

    Substitution: The tetrahydro-2-furanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.

Scientific Research Applications

Silane, trimethyl(tetrahydro-2-furanyl)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool in biochemical research.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a hydride donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Silane, trimethyl(tetrahydro-2-furanyl)-, we compare it with structurally or functionally related organosilanes and heterocyclic compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituent/Group Applications/Properties Reference
Silane, trimethyl(tetrahydro-2-furanyl)- C₇H₁₂O₂Si Tetrahydrofuran + trimethylsilyl Organic synthesis, polymer modification
Trimethyl(3-phenyl-2-propenyl)-Silane C₁₂H₁₈Si Allylphenyl + trimethylsilyl Industrial coatings, adhesives, elastomers
Silane, triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- C₁₅H₂₁F₉O₃Si Perfluoroalkyl + triethoxy Water-repellent surfaces, antifouling coatings
DSPE-SS-PEG-Silane C₆₈H₁₃₉NO₅P₂S₂Si Phospholipid-PEG + disulfide Drug delivery, nanomedicine, biocompatible materials
Tetrahydrofurfuryl alcohol C₅H₁₀O₂ Tetrahydrofuran + hydroxymethyl Solvent, plasticizer, synthetic intermediate

Key Comparisons

Substituent Effects on Reactivity and Solubility Silane, trimethyl(tetrahydro-2-furanyl)- combines the lipophilic trimethylsilyl group with the polar tetrahydrofuran ring, enabling solubility in both organic solvents and mildly polar media. This contrasts with Trimethyl(3-phenyl-2-propenyl)-Silane, which is highly hydrophobic due to its phenyl and allyl groups, making it suitable for hydrophobic coatings . The perfluoroalkyl chains in triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-Silane impart extreme chemical inertness and water repellency, unlike the THF-derived silane, which retains some polarity .

Applications in Material Science

  • The THF-based silane is favored in polymer modification due to its ether group’s compatibility with polar matrices, whereas DSPE-SS-PEG-Silane leverages PEG’s hydrophilicity and disulfide bonds for stimuli-responsive drug delivery systems .
  • Trimethyl(3-phenyl-2-propenyl)-Silane is prominent in industrial elastomers, where its allylphenyl group enhances crosslinking efficiency .

Synthetic Versatility

  • Unlike Tetrahydrofurfuryl alcohol , which serves as a solvent or intermediate in organic reactions, the THF-based silane acts as a protective group for alcohols or amines, leveraging the silyl ether’s stability under acidic conditions .

Research Findings and Market Trends

  • Trimethyl(3-phenyl-2-propenyl)-Silane is projected to grow in the coatings sector, with a CAGR of 4.2% (2020–2025), driven by demand for high-performance elastomers .
  • Fluorinated silanes dominate the specialty coatings market but face regulatory scrutiny due to environmental concerns, creating opportunities for polar silanes like Silane, trimethyl(tetrahydro-2-furanyl)- .
  • Biomedical applications of silanes (e.g., DSPE-SS-PEG-Silane ) are expanding, though the THF-based silane remains niche in this sector .

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